The synthesis of (S)-2-amino-N-methyl-3-phenylpropanamide can be achieved through several methods, predominantly involving the amidation of chiral precursors. The following outlines a common synthetic route:
For instance, one method reported yields (S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride with up to 98% purity using this synthetic approach .
The molecular structure of (S)-2-amino-N-methyl-3-phenylpropanamide features:
The compound exhibits chirality due to the presence of a stereocenter at the second carbon atom, which significantly influences its pharmacological properties and interactions with biological systems .
(S)-2-amino-N-methyl-3-phenylpropanamide participates in various chemical reactions that modify its structure or enhance its biological activity. Key reactions include:
These reactions are significant for synthesizing analogs or derivatives that may possess improved pharmacological profiles .
The mechanism of action for (S)-2-amino-N-methyl-3-phenylpropanamide involves its interaction with specific receptors in biological systems:
These actions contribute to its potential therapeutic effects, particularly in conditions like multiple sclerosis and certain neurodegenerative diseases .
The physical and chemical properties of (S)-2-amino-N-methyl-3-phenylpropanamide include:
Property | Value |
---|---|
Molecular Weight | 214.69 g/mol |
Solubility | Soluble in water (as hydrochloride) |
Melting Point | Typically ranges around 100°C |
Density | Not specified |
Appearance | White solid (hydrochloride) |
These properties are crucial for understanding its behavior in biological systems and during synthesis .
(S)-2-amino-N-methyl-3-phenylpropanamide has several significant applications:
The unique structural features of this compound make it a promising candidate for further pharmacological exploration and development into therapeutic agents .
The molecular architecture of (S)-2-Amino-N-methyl-3-phenylpropanamide (C₁₀H₁₄N₂O) features a stereogenic center at the C2 carbon, where the amino (–NH₂), methylamide (–NHCOCH₃), hydrogen (–H), and benzyl (–CH₂C₆H₅) groups adopt a tetrahedral arrangement. This absolute S-configuration is experimentally confirmed through specific optical rotation measurements: [α]/D = +67.0° ± 2.0° (c = 3, methanol) [2] [4]. The stability of this chiral center is influenced by intramolecular interactions, particularly the hydrogen bonding between the C2-amino group and the amide carbonyl oxygen. This interaction creates a pseudo-cyclic structure that reduces racemization risk during synthesis and storage, as evidenced by the compound’s melting point consistency (58–60°C) [4].
Synthetic routes to the (S)-enantiomer emphasize stereocontrol:
Table 1: Key Physicochemical Properties of (S)-2-Amino-N-methyl-3-phenylpropanamide
Property | Value | Experimental Conditions |
---|---|---|
Molecular Formula | C₁₀H₁₄N₂O | - |
Specific Rotation ([α]/D) | +67.0° ± 2.0° | c = 3 in methanol |
Melting Point | 58–60°C | - |
Boiling Point | 379.2 ± 35.0°C | Predicted |
Density | 1.078 ± 0.06 g/cm³ | - |
The S-configuration confers distinct bioactivity advantages over the R-counterpart, particularly in antiviral applications:
Table 2: Bioactivity Comparison of (S) vs. (R)-Enantiomers
Biological Target | (S)-Enantiomer Activity | (R)-Enantiomer Activity | Key Selectivity Factor |
---|---|---|---|
HIV-1 Replication (EC₅₀) | 0.61 µM | >10 µM | CA hexamer stabilization (ΔTₘ) |
Xanthomonas oryzae (EC₅₀) | 4.7 µg/mL | Inactive at 20 µg/mL | Pathogen membrane permeation |
Cytotoxicity (CC₅₀) | 76 µM | Similar range | Non-enantioselective cytotoxicity |
The S-configuration enables precise three-dimensional complementarity with biological targets:
Table 3: Molecular Interactions Dictated by (S)-Configuration
Target Protein | Key Interaction Type | (S)-Enantiomer Effect | (R)-Enantiomer Consequence |
---|---|---|---|
HIV-1 Capsid (CA) | H-bond to Q63/Q67 | Stabilizes CA hexamer | Weak/absent H-bonds |
HIV-1 Capsid (CA) | Cation-π with K182 | Binds CANTD-CACTD interface | No K182 engagement |
Bacterial target (e.g., Xoo) | Hydrophobic pocket insertion | Blocks enzymatic activity | Steric clash with Val-301 |
These stereospecific interactions underscore why chiral switching (S→R) abrogates bioactivity. The (S)-enantiomer’s spatial disposition non-interchangeably governs target engagement, validating structure-based design strategies for analogs like quinolylated derivatives or acyl hydrazones [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0